![molecular formula C8H9Cl2N3O2 B1450338 2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride CAS No. 1803585-64-9](/img/structure/B1450338.png)
2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride
Overview
Description
2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride is a useful research compound. Its molecular formula is C8H9Cl2N3O2 and its molecular weight is 250.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been extensively studied due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It’s worth noting that similar compounds have shown significant inhibitory activity .
Result of Action
Similar compounds have shown to significantly reduce the migration and invasion abilities of certain cells .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound has been found to interact with other biomolecules such as cyclin-dependent kinases (CDKs), further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit cell proliferation in cancer cell lines by targeting TRKs and CDKs . This inhibition leads to cell cycle arrest, particularly in the G2/M phase, and induces apoptosis. The compound also affects cell signaling pathways, including the Ras/Erk and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound binds to the active sites of TRKs and CDKs, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signaling cascades essential for cell proliferation and survival. Additionally, the compound may induce conformational changes in these enzymes, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoforms . The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy in vivo.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake and accumulation in target cells, enhancing its therapeutic potential. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it may be directed to specific cellular compartments through targeting signals or post-translational modifications, further modulating its effects on cellular processes.
Biological Activity
2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride (CAS No. 75525865) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of pyrazolo[4,3-b]pyridines, which are known for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C8H7N3O2, with a molecular weight of 177.07 g/mol. Its structural representation includes a pyrazolo ring fused to a pyridine moiety, contributing to its unique pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C8H7N3O2 |
Molecular Weight | 177.07 g/mol |
SMILES | C1=CC2=C(C=NN2CC(=O)O)N=C1 |
InChI Key | XIAVUSMXJDJZFK-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo derivatives. For instance, compounds similar to 2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that related pyrazolo compounds exhibited micromolar antiproliferation effects on glioblastoma (A172), melanoma (A375), and pancreatic cancer (Panc0504) cell lines, indicating their potential as lead compounds for cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo compounds have been extensively researched. In particular, derivatives that share structural similarities with 2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays revealed that certain pyrazolo derivatives effectively suppressed COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazolo ring can enhance inhibitory potency against target enzymes involved in inflammation and cancer progression .
Case Study 1: TBK1 Inhibition
A relevant study explored a series of pyrazolo derivatives as inhibitors of TANK-binding kinase 1 (TBK1), which plays a crucial role in immune response and cancer signaling pathways. One compound demonstrated an IC50 value of 0.2 nM against TBK1, showcasing the potential of pyrazolo derivatives in modulating immune responses and targeting cancer pathways .
Case Study 2: In Vitro Anti-inflammatory Evaluation
In another investigation, several substituted pyrazolo compounds were assessed for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs), with effective doses calculated to be lower than those typically required for conventional treatments .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibiting CDKs can lead to the selective targeting of tumor cells, making these compounds promising candidates for cancer therapy .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of pyrazolo derivatives. The mechanism typically involves the modulation of inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders. The dihydrochloride form may enhance solubility and bioavailability, making it more effective in clinical settings .
Pesticide Development
The unique structure of this compound suggests potential use as a pesticide or herbicide. Compounds with similar pyrazolo structures have been explored for their ability to disrupt pest metabolic pathways or inhibit plant pathogens, thus contributing to sustainable agricultural practices .
Polymer Chemistry
In material science, pyrazolo compounds are being investigated for their role in developing new polymers with enhanced properties. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in creating materials for electronics and packaging industries .
Summary of Case Studies
Properties
IUPAC Name |
2-pyrazolo[4,3-b]pyridin-1-ylacetic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.2ClH/c12-8(13)5-11-7-2-1-3-9-6(7)4-10-11;;/h1-4H,5H2,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJXXJZYCPBPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2CC(=O)O)N=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-64-9 | |
Record name | 2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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